Flavokawain A

Melanogenesis Tyrosinase inhibition Depigmentation

Flavokawain A is a kava-derived chalcone that outperforms crude kava extracts in safety and target specificity. At 0.6% dietary feeding, it shows no organ histopathology while enhancing GST/QR activity—ideal for long-term chemoprevention studies. Validated in bladder cancer (IC50 7.5–9.1 µM; 62% tumor volume reduction in T24 xenografts at 20 mg/kg), PTX-resistant lung cancer (IC50 ~21 µM vs. paclitaxel 34.64 µM), and AML with venetoclax synergy via CDT1/p27 axis. Structurally distinct from Flavokawain B/C; class-level substitution is scientifically invalid.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 64680-84-8
Cat. No. B1672759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain A
CAS64680-84-8
SynonymsOR141436;  OR-141436;  OR 141436;  Flavokawain A
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
InChIInChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
InChIKeyCGIBCVBDFUTMPT-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flavokawain A CAS 64680-84-8 Procurement Guide for Anticancer and Chemoprevention Research


Flavokawain A (CAS 64680-84-8) is a naturally occurring chalcone isolated from the kava plant (Piper methysticum), structurally characterized as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with molecular formula C18H18O5 and molecular weight 314.33 [1]. This compound functions as an apoptosis-inducing agent that operates through Bax protein-dependent and mitochondria-dependent pathways, modulating NF-κB signaling and inhibiting IκBα degradation . Unlike the predominant kavalactones in kava extracts, Flavokawain A exhibits strong antiproliferative and apoptotic effects in multiple cancer cell lines and demonstrates oral bioavailability with detectable tissue distribution in preclinical models [2].

Why Flavokawain A Cannot Be Substituted with Flavokawain B or Generic Chalcones in Research Protocols


Generic substitution among flavokawain chalcones is scientifically unjustified due to divergent potency, selectivity, and toxicity profiles across the class. Direct comparative studies reveal that Flavokawain B exhibits approximately 2.2-fold greater melanin inhibitory potency (9.6-fold vs. 4.3-fold decrement) but also demonstrates higher toxicity in zebrafish models [1]. In cancer cell line panels, Flavokawain B demonstrates greater in vitro efficacy than Flavokawain A and C [2]. Furthermore, synthetic flavokawain derivatives can achieve enhanced therapeutic indices with improved activity and selectivity relative to natural flavokawains, while trimethoxy A-ring modifications provide optimal cytotoxicity-selectivity compromise [3]. These structural variations directly translate to differential biological outcomes that cannot be extrapolated from compound class alone. Procurement decisions must therefore be based on compound-specific evidence rather than class-level assumptions.

Flavokawain A Quantified Differential Performance vs. Closest Analogs and Alternatives


Differential Melanogenic Inhibition: Flavokawain A vs. Flavokawain B in Melanoma Cells

In α-MSH-induced B16/F10 melanoma cells, Flavokawain A reduced specific cellular melanin content by 4.3-fold, whereas Flavokawain B achieved a 9.6-fold decrement under identical conditions [1]. Flavokawain A reduced specific cellular tyrosinase activity by 7-fold, compared to 9-fold reduction by Flavokawain B [1]. Critically, Flavokawain A exhibited no toxicity in zebrafish embryos at 25 µM, while Flavokawain B showed toxic effects above 6.25 µM in the same model, demonstrating a superior safety window for Flavokawain A in vertebrate toxicity assessment [1].

Melanogenesis Tyrosinase inhibition Depigmentation

Bladder Cancer Antiproliferative Activity: Flavokawain A IC50 Values Across Cell Lines

Flavokawain A demonstrates consistent antiproliferative activity across multiple human bladder cancer cell lines with well-characterized IC50 values after 48-hour treatment: 8.2 µM in T24 cells, 7.5 µM in 5637 cells, and 9.1 µM in J82 cells . At 20 µM, Flavokawain A induced 45.3% apoptosis in T24 cells compared to 3.2% in vehicle controls, accompanied by 2.8-fold upregulation of pro-apoptotic Bax and 0.3-fold downregulation of anti-apoptotic Bcl-2 . In vivo, intraperitoneal administration (20 mg/kg, every 2 days for 3 weeks) in T24 xenograft-bearing nude mice reduced tumor volume by 62% (286 ± 45 mm³ vs. 752 ± 68 mm³ in control) and tumor weight by 58% (0.32 ± 0.05 g vs. 0.76 ± 0.08 g in control) .

Bladder cancer Antiproliferative Apoptosis induction

Paclitaxel-Resistant Lung Cancer: Flavokawain A Overcomes P-gp-Mediated Chemoresistance

In paclitaxel (PTX)-resistant A549/T lung cancer cells, Flavokawain A demonstrates superior potency with an IC50 of approximately 21 µM compared to PTX's IC50 of 34.64 µM in the same resistant cell line, representing a 1.65-fold greater potency [1]. Mechanistically, Flavokawain A (30 µM) reduced P-glycoprotein (P-gp) protein expression by 3-fold at 24 hours, addressing the primary chemoresistance mechanism, while P-gp was undetectable in parental non-resistant A549 cells but markedly elevated in the resistant A549/T line [1]. Flavokawain A exhibited no hepatic toxicity in normal liver epithelial cells at concentrations effective against resistant cancer cells [1].

Chemoresistance P-glycoprotein Lung cancer

Gastric Cancer Antiproliferative Activity: Flavokawain A Time-Dependent IC50 Reduction

Flavokawain A exhibits time-dependent enhancement of antiproliferative activity in SGC-7901 human gastric cancer cells. The IC50 values decreased from 8.55 µg/mL at 24 hours, to 5.42 µg/mL at 48 hours, and further to 3.33 µg/mL at 72 hours of treatment [1]. Treatment with 12.5 µg/mL Flavokawain A for 48 hours resulted in 14.37% early apoptotic cells and 20.70% late apoptotic cells, indicating potent apoptosis induction that intensifies with prolonged exposure [1]. Cell cycle analysis revealed significant G2/M phase arrest following Flavokawain A treatment compared to vehicle control [1].

Gastric cancer Time-dependent cytotoxicity Cell cycle arrest

In Vivo Safety Profile: Dietary Flavokawain A vs. Commercial Kava Root Extract

Dietary feeding of 0.6% Flavokawain A (6 g/kg food) in AIN-76A diet for three weeks in male FVB/N mice resulted in no adverse effects on food consumption or body weight [1]. Histopathological examination of liver, kidney, colon, lung, heart, spleen, and thymus revealed no signs of Flavokawain A-induced toxicity, with biochemical serum analysis confirming normal organ function [1]. In stark contrast, dietary feeding of 0.6% commercial kava root extract (KRE) under identical conditions increased liver/body weight ratio, decreased spleen, thymus, and testis/body weight ratios, and induced nodular proliferation in liver tissues [1]. Additionally, Flavokawain A increased glutathione S-transferase and quinone reductase activities in liver, lung, prostate, and bladder tissues, indicating enhanced phase II detoxification enzyme induction [1].

Safety toxicology Chemoprevention Phase II enzyme induction

Acute Myeloid Leukemia: Flavokawain A Synergism with Venetoclax

Flavokawain A reduced viability in four acute myeloid leukemia (AML) cell lines in dose- and time-dependent manners, demonstrating broad anti-AML activity [1]. Mechanistically, Flavokawain A induced G1 phase arrest in AML cells through CDT1 downregulation and subsequent p27 upregulation [1]. Critically, Flavokawain A significantly potentiated the anti-AML activity of the FDA-approved BCL-2 inhibitor venetoclax, with the therapeutic effect of the combination verified in primary blasts from AML patients [1]. Knockdown of CDT1 increased p27 expression and inhibited cell viability, while p27 upregulation and viability inhibition caused by Flavokawain A was partially rescued by CDT1 overexpression, establishing a clear mechanistic link [1].

Acute myeloid leukemia Synergistic therapy BCL-2 inhibition

Evidence-Based Research Applications for Flavokawain A CAS 64680-84-8


Bladder Cancer Xenograft Efficacy Studies

Flavokawain A is validated for bladder cancer preclinical studies with established IC50 values of 7.5-9.1 µM across T24, 5637, and J82 cell lines. In vivo efficacy is confirmed in T24 xenograft models, where 20 mg/kg intraperitoneal administration every 2 days for 3 weeks reduced tumor volume by 62% and tumor weight by 58% relative to vehicle controls . The compound's mechanism involving Bax upregulation (2.8-fold) and Bcl-2 downregulation (0.3-fold) is well-characterized .

Paclitaxel-Resistant Lung Cancer P-gp Reversal Studies

Flavokawain A demonstrates quantifiable activity in PTX-resistant A549/T lung cancer cells with IC50 ~21 µM, representing 1.65-fold greater potency than paclitaxel itself (IC50 34.64 µM) in the same resistant line . The compound reduces P-glycoprotein protein expression by 3-fold at 30 µM within 24 hours via PI3K/Akt pathway blockade, providing a validated tool for investigating chemoresistance reversal mechanisms without hepatic toxicity confounding .

Chemoprevention Studies Requiring Clean Safety Profile

Dietary feeding of 0.6% Flavokawain A for three weeks in mice shows no adverse histopathological changes in seven major organs, confirmed by biochemical serum analysis . In contrast, equivalent dietary feeding of 0.6% commercial kava root extract induced hepatomegaly, lymphoid organ atrophy, and liver nodular proliferation . Flavokawain A additionally enhances glutathione S-transferase and quinone reductase activities in target tissues (liver, lung, prostate, bladder), making it suitable for long-term chemoprevention studies .

Acute Myeloid Leukemia Combination Therapy with Venetoclax

Flavokawain A reduces viability in multiple AML cell lines and primary patient blasts through CDT1-dependent p27 regulation and G1 phase arrest . Critically, it demonstrates synergistic potentiation of venetoclax activity, addressing the clinical challenge of BCL-2 inhibitor resistance . The CDT1/p27 axis mechanism is experimentally validated via knockdown and overexpression studies, providing a rational basis for combination therapy experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.